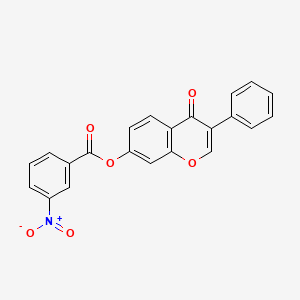

4-oxo-3-phenyl-4H-chromen-7-yl 3-nitrobenzoate

Description

4-oxo-3-phenyl-4H-chromen-7-yl 3-nitrobenzoate is a complex organic compound that belongs to the class of chromenes. Chromenes are bicyclic oxygen heterocycles containing a benzene fusion ring at a 5,6-positioned 4H-pyran ring system. This compound is characterized by the presence of a chromenone core structure substituted with a phenyl group and a nitrobenzoate ester.

Properties

IUPAC Name |

(4-oxo-3-phenylchromen-7-yl) 3-nitrobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H13NO6/c24-21-18-10-9-17(29-22(25)15-7-4-8-16(11-15)23(26)27)12-20(18)28-13-19(21)14-5-2-1-3-6-14/h1-13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDDUQQZNAVPABT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC(=CC=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H13NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-3-phenyl-4H-chromen-7-yl 3-nitrobenzoate typically involves multi-step organic reactions. One common method is the condensation of 3-phenylchromen-4-one with 3-nitrobenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-oxo-3-phenyl-4H-chromen-7-yl 3-nitrobenzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction of the nitro group can yield amino derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and nitrobenzoate moieties.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with tin(II) chloride.

Substitution: Halogenating agents like bromine or chlorinating agents for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

Oxidation: Formation of chromenone quinones.

Reduction: Formation of amino derivatives.

Substitution: Formation of halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

4-oxo-3-phenyl-4H-chromen-7-yl 3-nitrobenzoate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-oxo-3-phenyl-4H-chromen-7-yl 3-nitrobenzoate involves its interaction with various molecular targets and pathways. The chromenone core can interact with enzymes and receptors, modulating their activity. The nitrobenzoate moiety can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components, inducing biological effects.

Comparison with Similar Compounds

Similar Compounds

4-oxo-3-phenyl-4H-chromen-7-yl acetate: Similar structure but with an acetate ester instead of a nitrobenzoate ester.

2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl diethylcarbamate: Contains a diethylcarbamate group instead of a nitrobenzoate ester.

5-hydroxy-8-methoxy-4-oxo-2-phenyl-4H-chromen-7-yl beta-D-glucopyranosiduronic acid: Contains a glucopyranosiduronic acid group.

Uniqueness

4-oxo-3-phenyl-4H-chromen-7-yl 3-nitrobenzoate is unique due to the presence of the nitrobenzoate ester, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. The nitro group can undergo specific reactions, such as reduction to an amino group, which can further participate in various biochemical processes.

Biological Activity

4-Oxo-3-phenyl-4H-chromen-7-yl 3-nitrobenzoate is a synthetic organic compound belonging to the chromenone class. This compound has garnered attention due to its unique structural features, which include a chromenone core fused with a phenyl group and a nitrobenzoate moiety. Its molecular formula is C22H17N1O4, with a molecular weight of approximately 389.34 g/mol. The presence of various functional groups suggests potential biological activities, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The compound's structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C22H17N1O4 |

| Molecular Weight | 389.34 g/mol |

| CAS Number | [not specified] |

Biological Activity Overview

Research indicates that compounds within the chromenone class exhibit diverse biological activities, including anti-inflammatory, antioxidant, anticancer, and enzyme inhibitory effects. The specific biological activities of this compound have not been extensively studied; however, its structural analogs provide insights into its potential effects.

Enzyme Inhibition

Studies on related compounds suggest that chromenones can act as inhibitors for various enzymes, including cyclooxygenase (COX) and lipoxygenases (LOX). These enzymes are crucial in inflammatory pathways, and their inhibition may lead to reduced inflammation and pain relief. For instance, compounds similar to this compound have shown moderate inhibition against COX-2 and LOX enzymes in vitro .

Antioxidant Activity

The antioxidant potential of chromenones is attributed to their ability to scavenge free radicals. This property is essential for protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The presence of electron-withdrawing groups like nitro may enhance this activity by stabilizing radical intermediates .

Cytotoxicity Studies

Preliminary cytotoxicity assessments of structurally related compounds have indicated potential anticancer properties. For example, certain derivatives have demonstrated significant cytotoxic effects against breast cancer cell lines (MCF-7) and other tumor cells . This suggests that this compound may also possess similar properties worth investigating.

Research Findings

Recent studies have explored the biological activities of chromenone derivatives through various methodologies:

- In Vitro Studies :

- Molecular Docking :

-

Case Studies :

- A series of experiments focused on the structure–activity relationship (SAR) of chromenone derivatives highlighted the importance of substituent position on biological activity.

- Electron-withdrawing groups generally enhanced enzyme inhibition capabilities while electron-donating groups reduced activity .

Q & A

Q. How to resolve discrepancies in synthetic yields across studies?

- Reaction monitoring : Use in situ FTIR to track ester bond formation (C=O stretch at ~1740 cm⁻¹).

- Byproduct analysis : Identify unreacted starting materials via LC-MS and optimize stoichiometry (e.g., 1.2:1 acyl chloride:chromene ratio) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.